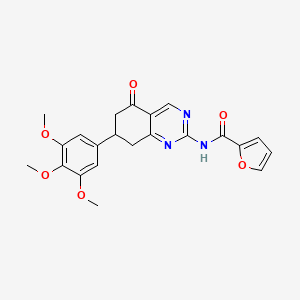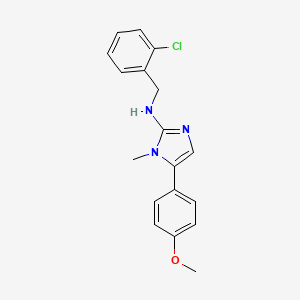![molecular formula C16H12F3N3O3S B15023779 N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B15023779.png)
N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiophene ring, and a trifluoromethyl group
准备方法
The synthesis of N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with the thiophene ring: This can be done through a variety of coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Final assembly: The final step involves the coupling of the imidazolidinone intermediate with the thiophene carboxamide under suitable conditions to yield the target compound.
化学反应分析
N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Stille, or Heck coupling, using palladium catalysts to form new carbon-carbon bonds.
科学研究应用
N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reactions.
Biological Research: The compound is investigated for its potential interactions with biological targets, such as enzymes or receptors, which could lead to the discovery of new therapeutic agents.
作用机制
The mechanism of action of N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s imidazolidinone ring and trifluoromethyl group are believed to play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide: This compound features a benzamide group instead of a thiophene ring, which can lead to different electronic and steric properties.
N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-2-carboxamide: The presence of a pyridine ring can influence the compound’s reactivity and potential biological activities.
N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide: The furan ring introduces different electronic properties compared to the thiophene ring, affecting the compound’s overall behavior.
属性
分子式 |
C16H12F3N3O3S |
|---|---|
分子量 |
383.3 g/mol |
IUPAC 名称 |
N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12F3N3O3S/c1-9-4-6-10(7-5-9)22-13(24)15(16(17,18)19,21-14(22)25)20-12(23)11-3-2-8-26-11/h2-8H,1H3,(H,20,23)(H,21,25) |
InChI 键 |
MAEVCVNUYXWKEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis[(4-methoxyphenyl)methanone]](/img/structure/B15023699.png)

![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023711.png)
![2-Benzyl-7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023713.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15023716.png)
![7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023721.png)
![5-(2-Bromo-5-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15023723.png)
![3-(4-Chlorophenyl)-2-methyl-5-pyridin-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15023729.png)
![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B15023735.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15023759.png)

![2,2,2-trifluoro-1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15023774.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B15023780.png)
![2,4,5-trichloro-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B15023794.png)
